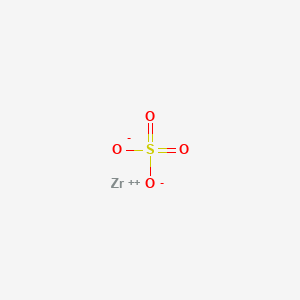

zirconium(2+);sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

zirconium(2+);sulfate: , also known as zirconium sulfate, is a chemical compound with the molecular formula H₂O₄SZr. This compound is formed by the combination of sulfuric acid and zirconium ions in a 1:1 ratio. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: zirconium(2+);sulfate can be synthesized through the reaction of zirconium dioxide (ZrO₂) with sulfuric acid (H₂SO₄). The reaction typically involves heating zirconium dioxide with concentrated sulfuric acid, resulting in the formation of zirconium sulfate and water:

ZrO2+H2SO4→ZrSO4+H2O

Industrial Production Methods: In industrial settings, zirconium sulfate is often produced by dissolving zirconium hydroxide or zirconium carbonate in sulfuric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of the zirconium compound and the formation of a clear solution of zirconium sulfate. The solution is then evaporated to obtain zirconium sulfate crystals.

Análisis De Reacciones Químicas

Types of Reactions: zirconium(2+);sulfate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Zirconium sulfate can participate in redox reactions, where it acts as an oxidizing agent.

Substitution Reactions: It can undergo substitution reactions with other anions, leading to the formation of different zirconium salts.

Common Reagents and Conditions:

Oxidizing Agents: Zirconium sulfate can react with reducing agents such as hydrogen gas or metals to form zirconium metal and sulfuric acid.

Substitution Reagents: It can react with sodium hydroxide to form zirconium hydroxide and sodium sulfate.

Major Products Formed:

Zirconium Hydroxide: Formed when zirconium sulfate reacts with sodium hydroxide.

Zirconium Metal: Formed through reduction reactions with suitable reducing agents.

Aplicaciones Científicas De Investigación

Chemical Purification and Synthesis

Purification Processes

Zirconium sulfate is utilized in the purification of zirconium compounds. A notable method involves dissolving zirconium sulfate tetrahydrate in distilled water to create a solution that can be further processed to yield high-purity zirconia (ZrO₂). This process is particularly advantageous as it results in compositions with low levels of metallic impurities, making it suitable for applications requiring high purity materials .

Synthesis of Ammonium Zirconium Sulfate

A process described in patents involves the crystallization of ammonium zirconium sulfate from a solution adjusted to a specific pH. This compound has been shown to yield high-purity zirconia upon calcination, demonstrating its potential in synthesizing advanced materials .

Recovery of Zirconium from Eudialyte Residues

Recent studies have highlighted the effectiveness of basic zirconium sulfate precipitation methods for recovering zirconium from sulfuric acid leach solutions derived from eudialyte residues. This method allows for selective precipitation of zirconium while minimizing the co-precipitation of impurities such as aluminum and iron. Under optimized conditions, yields of over 96% for zirconium recovery have been reported, indicating the method's efficiency and potential for industrial application .

Catalytic Applications

Acid Catalysts in Organic Synthesis

Zirconium sulfate has been explored as an acid catalyst in various organic synthesis reactions. For instance, mixed zirconium phosphate-sulfate catalysts have demonstrated significant catalytic activity in the acetylation of glycerol to produce acetins. These catalysts showed high selectivity and conversion rates due to the Lewis acidic character imparted by the zirconium ions .

Materials Science Applications

Coatings and Pigments

Zirconium sulfate tetrahydrate is recognized for its stability and solubility, making it an excellent candidate for coatings in the paint industry. It serves as a protective agent for titanium dioxide (TiO₂), enhancing the durability and performance of coatings .

Production of High-Purity Zirconia

The processes developed for converting zirconium sulfate into high-purity zirconia are crucial for applications in ceramics, electronics, and optical materials. The ability to produce zirconia with minimal impurities through controlled precipitation techniques is essential for these advanced applications .

Case Study: Zirconium Recovery from Eudialyte

In a study focusing on eudialyte residues, researchers employed a basic zirconium sulfate precipitation method that allowed selective recovery of zirconium while effectively removing impurities like iron and aluminum. The process optimized conditions resulted in a precipitate containing 33.77% Zr with minimal loss during processing, showcasing its industrial viability .

Case Study: Use as a Catalyst

Zirconium phosphate-sulfate catalysts were tested for their effectiveness in glycerol acetylation reactions. The results indicated that specific formulations achieved superior catalytic performance due to their unique structural properties, suggesting potential applications in biofuel production and green chemistry .

Mecanismo De Acción

The mechanism of action of sulfuric acid, zirconium(2+) salt (1:1) involves its ability to form stable complexes with various anions and cations. This property makes it useful in applications such as water treatment, where it can effectively remove contaminants by forming insoluble precipitates. Additionally, its high reactivity allows it to participate in various chemical reactions, making it a versatile compound in industrial processes.

Comparación Con Compuestos Similares

Zirconium Nitrate (Zr(NO₃)₄): Similar to zirconium sulfate, zirconium nitrate is used in the synthesis of zirconium compounds and as a catalyst.

Zirconium Chloride (ZrCl₄): Used in organic synthesis and as a precursor for the production of zirconium-based materials.

Zirconium Oxide (ZrO₂): Widely used in ceramics, refractories, and as a catalyst support.

Uniqueness: zirconium(2+);sulfate is unique due to its high solubility in water and its ability to form stable complexes with various ions. This makes it particularly useful in applications such as water treatment and analytical chemistry, where other zirconium compounds may not be as effective.

Propiedades

Número CAS |

13824-85-6 |

|---|---|

Fórmula molecular |

O4SZ |

Peso molecular |

187.29 g/mol |

Nombre IUPAC |

zirconium(2+);sulfate |

InChI |

InChI=1S/H2O4S.Zr/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 |

Clave InChI |

GUYNKEPUWSILOX-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)[O-].[Zr+2] |

SMILES canónico |

[O-]S(=O)(=O)[O-].[Zr+2] |

Key on ui other cas no. |

13824-85-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.